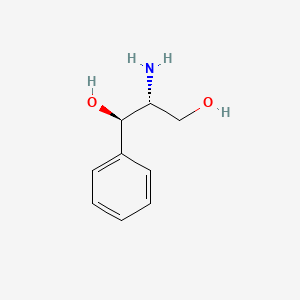

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-2-amino-1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCGVCVPNPBJIG-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46032-98-8 | |

| Record name | (1R,2R)-2-Amino-1-phenyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46032-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-phenyl-1,3-propanediol, threo-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046032988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [R(R*,R*)]-2-amino-1-phenylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-PHENYL-1,3-PROPANEDIOL, THREO-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q33891T0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Introduction

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, a chiral amino alcohol, is a compound of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs), most notably the broad-spectrum antibiotic, chloramphenicol.[1][2] The precise three-dimensional arrangement of its functional groups—an amino group and two hydroxyl groups—is pivotal to its utility as a chiral auxiliary, directing the stereochemical outcome of chemical reactions.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in synthesis, formulation, and quality control. The methodologies for determining these properties are detailed, offering insight into the causality behind the experimental choices and ensuring a self-validating system of protocols.

Molecular Structure and Core Identifiers

The foundational attributes of this compound are summarized below, providing a snapshot of its chemical identity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [3][4] |

| Molecular Weight | 167.21 g/mol | [5] |

| CAS Number | 46032-98-8 | [6][7] |

| Appearance | White to off-white crystalline solid/powder | [3] |

Stereochemistry and Optical Activity

The chirality of this compound is a defining characteristic, directly influencing its biological activity and application in asymmetric synthesis. The determination of its optical rotation is therefore a critical quality control parameter.

Specific Rotation

The specific rotation is a fundamental property of chiral compounds and is determined by polarimetry. It is a measure of the extent to which a compound rotates the plane of polarized light.

| Parameter | Value |

| Specific Rotation [α] | -37° to -39° |

| Conditions | c = 1 in 1 M HCl, at 23 °C |

| Wavelength | 589 nm (Sodium D-line) |

Experimental Protocol: Determination of Optical Rotation

The measurement of optical rotation is performed using a polarimeter. The causality behind this experimental choice lies in its direct and non-destructive measurement of the enantiomeric purity of the sample.

Methodology:

-

Preparation of the Solution: Accurately weigh approximately 1 g of this compound and dissolve it in 1 M hydrochloric acid to a final volume of 100 mL in a volumetric flask.

-

Instrument Calibration: Calibrate the polarimeter with a blank solution (1 M HCl) to establish a zero reference point.

-

Measurement: Fill the polarimeter cell (typically 1 dm in length) with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation at 23 °C using the sodium D-line.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Caption: Workflow for Determining Optical Rotation.

Thermal Properties

The thermal behavior of this compound is crucial for handling, storage, and in process control during chemical synthesis.

Melting Point

The melting point is a key indicator of the purity of a crystalline solid. For this compound, the literature reports a melting range, which is typical for many organic compounds.

| Property | Value |

| Melting Point | 112-118 °C |

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly precise method for determining the melting point and other thermal transitions of a material. It is chosen for its accuracy and the additional information it provides, such as the enthalpy of fusion.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

Caption: DSC Workflow for Melting Point Determination.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and for the development of formulations.

Qualitative Solubility

This compound is reported to be soluble in water and inorganic acids.[3] This is expected due to the presence of polar amino and hydroxyl functional groups which can form hydrogen bonds with water.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. A free FTIR spectrum is available on SpectraBase.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum for this compound is available from some chemical suppliers.[10]

Chromatographic Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for separating its enantiomers.

Experimental Protocol: Chiral HPLC Method Development

The separation of the enantiomers of 2-amino-1-phenyl-1,3-propanediol requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of amino alcohols.

Methodology:

-

Column Selection: Screen various polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives).

-

Mobile Phase Optimization: For normal-phase chromatography, a typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of the modifier is systematically varied to optimize resolution.

-

Flow Rate and Temperature Adjustment: The flow rate and column temperature are optimized to achieve the best balance between resolution and analysis time.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is typically used.

Caption: Chiral HPLC Method Development Workflow.

Conclusion

The physical properties of this compound are integral to its successful application in the pharmaceutical industry. A thorough understanding of its stereochemistry, thermal behavior, solubility, and spectroscopic characteristics, as well as the methodologies to determine them, is essential for researchers and developers. The protocols outlined in this guide provide a robust framework for the characterization and quality control of this important chiral building block.

References

- 1. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. This compound 98 46032-98-8 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. echemi.com [echemi.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(46032-98-8) MS [m.chemicalbook.com]

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol chemical structure and stereochemistry

An In-Depth Technical Guide to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol: Structure, Stereochemistry, and Synthetic Utility

Introduction: The Architectural Significance of a Chiral Building Block

This compound is a chiral amino alcohol that serves as a cornerstone in modern asymmetric synthesis. While its name may be a mouthful, its structural elegance and stereochemical precision make it an invaluable asset for researchers and drug development professionals. This molecule is not merely a reagent; it is a sophisticated building block, enabling the stereocontrolled synthesis of complex pharmaceutical compounds.[1] Its primary claim to fame lies in its role as a key precursor to broad-spectrum antibiotics, but its utility extends to its application as a versatile chiral auxiliary, guiding the formation of specific enantiomers in chemical reactions.[1] This guide provides a deep dive into the core attributes of this compound, from its precise three-dimensional structure to its practical application in validated synthetic protocols.

Section 1: Molecular Architecture and Physicochemical Profile

The efficacy of this compound originates from its distinct molecular structure, which consists of a propanediol backbone substituted with both a phenyl and an amino group.[1] Crucially, the carbon atoms at positions 1 and 2 are chiral centers, giving rise to specific stereoisomers. The (1R,2R) designation defines the absolute configuration at these centers, which is fundamental to its biological and chemical reactivity.

The precise spatial arrangement is captured by its SMILES string: N--INVALID-LINK----INVALID-LINK--c1ccccc1. This notation unambiguously describes the "R" configuration at the carbon bonded to the phenyl and hydroxyl groups (C1) and the "R" configuration at the carbon bonded to the amino and hydroxymethyl groups (C2).

Visualization of the Core Structure

To fully appreciate the molecule's three-dimensional nature, a structural diagram is essential. The following representation illustrates the specific stereochemistry that dictates its function.

Caption: Structure of this compound.

Physicochemical Properties

A compound's physical properties are critical for its handling, storage, and application in reactions. The following table summarizes the key data for this compound.

| Property | Value | Reference |

| CAS Number | 46032-98-8 | |

| Molecular Formula | C₉H₁₃NO₂ | |

| Molar Mass | 167.21 g/mol | |

| Appearance | Light yellow crystalline powder | [1][2] |

| Melting Point | 112-118 °C | |

| Boiling Point | 360.6±37.0 °C at 760 mmHg | [3] |

| Density | ~1.2 g/cm³ | [2] |

| Optical Activity | [α]²³/D −37° (c = 1 in 1 M HCl) | |

| Solubility | Sparingly soluble in water | [1] |

Section 2: The Criticality of Stereochemistry

In drug development, stereoisomers of the same molecule can have dramatically different pharmacological effects. This compound has two chiral centers, which means four stereoisomers are possible: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, being non-superimposable mirror images of each other. They are also known as the D-threo and L-threo isomers, respectively.[3][4] The (1R,2S) and (1S,2R) isomers form another enantiomeric pair (the erythro form). The biological activity and synthetic utility are almost exclusively associated with the threo diastereomers, and specifically the D-threo or (1R,2R) form for certain applications like chloramphenicol synthesis.[5]

The enantiomer, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (CAS 28143-91-1), has a positive optical rotation ([α]25/D +37°, c = 1 in 1 M HCl) and serves as a chiral auxiliary for synthesizing the opposite enantiomers of target molecules.[4][6]

Visualization of Stereoisomers

The relationship between the four stereoisomers is depicted below, highlighting the enantiomeric and diastereomeric relationships.

Caption: Stereoisomers of 2-Amino-1-phenyl-1,3-propanediol.

Section 3: Synthesis and Stereocontrol: A Modern Approach

The industrial production of a single, pure stereoisomer is a significant challenge in chemical manufacturing. Historically, racemic mixtures were synthesized and then separated in a costly process called chiral resolution.[7] However, modern asymmetric synthesis provides a more elegant and efficient solution.

A state-of-the-art method avoids resolution altogether by using a chiral catalyst to directly synthesize the desired (1R,2R) isomer.[8][9] This process is not only more efficient but also aligns with the principles of green chemistry by reducing waste.

Asymmetric Synthesis Workflow

The workflow begins with simple, inexpensive starting materials, benzaldehyde and nitromethane, and employs a chiral catalyst to control the stereochemical outcome of the key bond-forming steps.

Caption: Workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Intermediate

This protocol details the final reduction step, a critical transformation that is self-validating through monitoring by thin-layer chromatography (TLC). The causality is clear: the choice of catalyst (palladium on carbon or Raney nickel) and hydrogen pressure is optimized for the complete and clean reduction of the nitro group to an amine without affecting other functional groups.

Objective: To reduce (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol to this compound.

Materials:

-

(1R,2R)-2-Nitro-1-phenyl-1,3-propanediol (5 g, 25 mmol)

-

Methanol (100 mL)

-

10% Palladium on Carbon (Pd/C) catalyst (0.1 g) or Raney Nickel (0.05 g)

-

Hydrogen gas (H₂)

-

Autoclave or hydrogenation apparatus

-

TLC plates, solvent system (e.g., 1:1 ethanol/ether)

Procedure:

-

Vessel Preparation: Dissolve 5 g of the nitro-diol intermediate in 100 mL of methanol and place the solution in a suitable autoclave.[8][9]

-

Catalyst Addition: Carefully add 0.1 g of 10% Pd/C catalyst to the solution.[9]

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.[8]

-

Reaction Monitoring: Maintain the reaction under hydrogen pressure, with stirring, until TLC analysis shows the complete disappearance of the starting material spot.[8][9] This is the self-validating checkpoint; the reaction is not complete until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

-

Purification: Remove the catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from a 1:1 ethanol-ether mixed solvent to yield the pure product.[8][9]

-

Characterization: Confirm product identity and purity via melting point (111–113 °C) and comparison with literature data.[8][9]

Section 4: Applications in High-Stakes Synthesis

The primary value of this compound is its application as a chiral precursor in pharmaceutical manufacturing.

The Synthesis of Chloramphenicol

This compound is structurally related to the direct precursor of Chloramphenicol, a potent broad-spectrum antibiotic.[5] The synthesis involves two key steps after obtaining the core aminodiol structure: nitration of the phenyl ring at the para position, followed by acylation of the amino group.

Caption: Key role as a precursor in Chloramphenicol synthesis.

The intermediate, (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is a crucial compound in its own right and is widely used in pharmaceutical development for its ability to serve as a building block for various therapeutic agents.[10]

Broader Synthetic Utility

Beyond antibiotics, this aminodiol is a starting material for other important molecules:

-

(S,S)-Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[11]

-

Chiral Ligands: It can be used to prepare diaryl sulfides, which in turn are used to synthesize N-tosylsulfimides that function as chiral ligands in asymmetric catalysis.[11]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. This compound is classified as an irritant.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety glasses (eyeshields), gloves, and a dust mask (type N95) to avoid inhalation of the powder.

-

Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area, such as a fume hood. Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing agents. Keep the container tightly closed to prevent moisture absorption.[1][3][12]

-

First Aid:

Conclusion

This compound is a testament to the power of stereochemistry in modern science. Its value is not just in its structure, but in the stereochemical control it confers upon complex synthetic sequences. For researchers in drug development, it is a reliable and indispensable tool for building chiral molecules with high precision. From its foundational role in the synthesis of the antibiotic Chloramphenicol to its use as a versatile chiral auxiliary, this compound empowers chemists to construct the next generation of therapeutic agents with efficiency and elegance.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | 28143-91-1 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. (1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 8. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]

- 9. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound | 46032-98-8 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

The Cornerstone of Chirality: An In-depth Technical Guide to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

This guide provides a comprehensive technical overview of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, CAS number 46032-98-8. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's critical physicochemical properties, stereoselective synthesis strategies, analytical methodologies for quality control, and its pivotal applications as a chiral building block in the pharmaceutical industry.

Introduction: The Significance of a Chiral Scaffold

This compound is a chiral amino alcohol of significant interest in synthetic organic chemistry and pharmaceutical development. Its rigid phenyl group and defined stereochemistry at two adjacent chiral centers make it an invaluable precursor for the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs). The biological activity of many drugs is intrinsically linked to their three-dimensional structure, with often only one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This reality underscores the importance of chiral building blocks like this compound in modern drug discovery and manufacturing.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of several broad-spectrum antibiotics, most notably chloramphenicol and its analogues thiamphenicol and florfenicol.[1][2] Its specific stereoconfiguration is directly transferred to the final drug molecule, ensuring the correct biological activity. Beyond this well-established application, it also serves as a precursor for other pharmaceutically active compounds and as a scaffold for the development of novel chiral ligands for asymmetric catalysis.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring its quality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 46032-98-8 | [3] |

| Molecular Formula | C₉H₁₃NO₂ | [3] |

| Molecular Weight | 167.21 g/mol | [3] |

| Appearance | White to yellow crystalline powder | [5] |

| Melting Point | 112-118 °C | [3] |

| Optical Activity | [α]²³/D -37° (c = 1 in 1 M HCl) | [3] |

| SMILES String | N--INVALID-LINK----INVALID-LINK--c1ccccc1 | [3] |

| InChI Key | JUCGVCVPNPBJIG-RKDXNWHRSA-N | [3] |

Spectroscopic Characterization:

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. While a publicly available, comprehensive dataset is not readily found, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine protons at the two chiral centers, the methylene protons of the hydroxymethyl group, and the protons of the amine and hydroxyl groups. The coupling patterns between the methine protons would be indicative of their syn relationship.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique resonances for each of the nine carbon atoms in the molecule, including the aromatic carbons, the two chiral carbons bearing the hydroxyl and amino groups, and the hydroxymethyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the O-H and N-H stretching of the hydroxyl and amino groups, C-H stretching of the aromatic and aliphatic moieties, and C=C stretching of the phenyl ring.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ being prominent.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge that has been addressed through various asymmetric synthesis and chiral resolution methodologies. A specific, detailed industrial synthesis protocol is often proprietary. However, based on the broader literature for chiral 1,2-amino alcohols, several effective strategies can be employed.

Asymmetric Synthesis Approaches

The goal of asymmetric synthesis is to create the desired stereoisomer directly from achiral or prochiral starting materials, avoiding the need for resolving a racemic mixture.

One of the most powerful methods for the synthesis of chiral 1,2-amino alcohols is the Sharpless Asymmetric Aminohydroxylation (AA).[2] This reaction introduces both an amino and a hydroxyl group across a double bond in a stereocontrolled manner. For the synthesis of a precursor to this compound, a suitable starting material would be an appropriately substituted styrene derivative. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) dictates the facial selectivity of the addition to the double bond, thereby controlling the absolute stereochemistry of the newly formed chiral centers.

Caption: Sharpless Asymmetric Aminohydroxylation Workflow.

The causality behind this method's success lies in the formation of a chiral catalyst complex between osmium tetroxide and the cinchona alkaloid-derived ligand. This complex coordinates with the alkene in a way that directs the nucleophilic attack of the nitrogen source to one face of the double bond, leading to high enantioselectivity.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Enzymes such as transaminases can be used to introduce an amino group into a keto-diol precursor with high stereoselectivity. This approach benefits from mild reaction conditions and the high enantio- and regioselectivity of enzymes.

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 2-amino-1-phenyl-1,3-propanediol followed by resolution of the enantiomers.

This classical resolution technique involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid (e.g., tartaric acid or its derivatives), to form a pair of diastereomeric salts.[6] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound.

Caption: Chiral Resolution via Diastereomeric Salt Formation.

The trustworthiness of this method relies on the significant difference in solubility between the two diastereomeric salts, which allows for efficient separation. The choice of solvent for crystallization is critical and often requires empirical optimization.

Analytical Methods for Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Chiral HPLC for Enantiomeric Purity Determination

Chiral HPLC allows for the direct separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Table 2: Exemplar Chiral HPLC Method Parameters for Amino Alcohols

| Parameter | Description |

| Column | A chiral stationary phase (CSP) column, such as one based on a polysaccharide (e.g., cellulose or amylose derivatives) or a Pirkle-type column.[7] |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic analytes.[4] |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm).[4] |

| Column Temperature | Controlled, often at ambient or slightly elevated temperatures (e.g., 25-40 °C). |

The principle of chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For effective separation, there must be at least three points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[8]

Applications in Drug Development

The primary value of this compound lies in its utility as a chiral starting material for the synthesis of more complex molecules.

Synthesis of Amphenicol Antibiotics

This compound is a crucial intermediate in the industrial synthesis of chloramphenicol, thiamphenicol, and florfenicol.[1][2][9] The (1R,2R) stereochemistry of the amino alcohol is directly incorporated into the final antibiotic structure, which is essential for its antibacterial activity. For instance, in the synthesis of thiamphenicol, the amino group of (1R,2R)-(-)-2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol (a close analog) is acylated with dichloroacetic acid or a derivative thereof.[10]

Synthesis of (S,S)-Reboxetine

This compound is also a reported precursor in the synthesis of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression.[3] This application further highlights the versatility of this chiral building block in accessing diverse pharmacologically active molecules.

Development of Chiral Ligands

Derivatives of this compound have been explored as chiral ligands in asymmetric catalysis.[4] The well-defined stereochemistry of the amino alcohol backbone can be used to create a chiral environment around a metal center, enabling the catalysis of enantioselective transformations.

Caption: Key Applications of the Topic Compound.

Conclusion

This compound is a fundamentally important chiral building block in the pharmaceutical industry. Its value is derived from its specific stereochemistry, which can be reliably transferred to target drug molecules, ensuring their therapeutic efficacy. A thorough understanding of its properties, stereoselective synthesis, and analytical control is essential for any researcher or drug development professional working with this and related chiral compounds. The continued development of efficient and sustainable methods for its synthesis will undoubtedly facilitate the discovery and production of new and improved medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP1948594B1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chiraltech.com [chiraltech.com]

- 6. rsc.org [rsc.org]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Florfenicol | C12H14Cl2FNO4S | CID 114811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thiamphenicol | C12H15Cl2NO5S | CID 27200 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol: Properties, Synthesis, and Applications in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its rigid stereochemical structure makes it an invaluable chiral auxiliary and a precursor for synthesizing enantiomerically pure ligands for asymmetric catalysis. This guide provides a comprehensive overview of its fundamental properties, detailed protocols for its application in the synthesis of chiral oxazolines, and analytical methodologies for quality control.

Core Molecular and Physical Properties

This compound is a white to off-white solid. Its chirality, stemming from two stereocenters, dictates its utility in asymmetric synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | |

| Molecular Weight | 167.21 g/mol | |

| CAS Number | 46032-98-8 | |

| Melting Point | 112-118 °C | |

| Optical Activity | [α]²³/D −37° (c = 1 in 1 M HCl) | |

| Linear Formula | C₆H₅CH(OH)CH(NH₂)CH₂OH |

Safety Information: This compound is classified as an irritant to the eyes, respiratory system, and skin. Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling.

Role as a Chiral Auxiliary in Asymmetric Synthesis

The primary application of this compound lies in its use as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which it is typically removed. This aminodiol is particularly effective in the synthesis of chiral ligands, which are essential for the production of single-enantiomer pharmaceuticals.

Synthesis of Chiral Oxazoline Ligands

Chiral oxazolines are a prominent class of ligands used in a variety of asymmetric catalytic reactions. The synthesis of these ligands often employs this compound to establish the necessary stereochemistry. The reaction involves the condensation of the aminodiol with a nitrile or a carboxylic acid derivative.

The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbon of the nitrile or carboxylic acid, followed by cyclization and dehydration to form the oxazoline ring. The stereochemistry of the aminodiol is directly transferred to the oxazoline, resulting in an enantiomerically pure product.

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a critical chiral building block in modern pharmaceutical synthesis. With a primary focus on its thermal characteristics—the melting and boiling points—this document synthesizes data from authoritative chemical suppliers and databases. It further provides field-proven, step-by-step protocols for the experimental verification of these properties, ensuring scientific integrity and reproducibility. Designed for researchers, scientists, and drug development professionals, this guide explains the causality behind experimental choices and contextualizes the importance of these physical constants in the synthesis of advanced therapeutic agents.

Introduction: A Key Chiral Intermediate

This compound, a member of the phenylpropanolamine class, is a compound of significant interest in medicinal chemistry and asymmetric synthesis. Its stereospecific structure, featuring two chiral centers, makes it an invaluable starting material for creating enantiomerically pure pharmaceuticals. The precise three-dimensional arrangement of its amino and hydroxyl groups allows it to serve as a chiral auxiliary or a direct precursor in the synthesis of complex molecules.

Notably, this compound is a key intermediate in the preparation of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of clinical depression.[1][2] Its utility also extends to the synthesis of novel chiral ligands for asymmetric catalysis.[1][2][3] The physical properties of this intermediate, particularly its melting point, are critical quality control parameters that directly impact the purity, yield, and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical & Thermal Properties

The fundamental physical and chemical characteristics of this compound are summarized below. For comparative purposes, data for its enantiomer, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, is also included. As expected for enantiomers, their physical properties are nearly identical, differing primarily in the direction of optical rotation.

| Property | (1R,2R)-(-)-Enantiomer | (1S,2S)-(+)-Enantiomer | Data Source(s) |

| IUPAC Name | (1R,2R)-2-amino-1-phenylpropane-1,3-diol | (1S,2S)-2-amino-1-phenylpropane-1,3-diol | [4] |

| CAS Number | 46032-98-8 | 28143-91-1 | [1][5][6][7][8] |

| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₃NO₂ | [4][9][10] |

| Molecular Weight | 167.21 g/mol | 167.21 g/mol | [1][5][6][8] |

| Appearance | Light yellow powder / crystalline powder | White to yellow crystalline powder | [11][12][13] |

| Melting Point | 112-118 °C | 109-116 °C | [1][2][3][5][6][9][12] |

| Boiling Point | ~296-361 °C (estimate) | No data available | [9][13] |

| Density | ~1.1-1.2 g/cm³ (estimate) | No data available | [9][11][13] |

| Optical Activity | [α]23/D −37°, c = 1 in 1 M HCl | [α]25/D +37°, c = 1 in 1 M HCl | [1][6] |

Analysis of Thermal Properties

Melting Point: The melting point is consistently reported in the range of 112-118 °C .[1][2][3][5][9] This is not a single, sharp value but a range, which is typical for many organic compounds and serves as a primary indicator of purity. A sharp melting point at the higher end of this range suggests high purity. Conversely, a broadened and depressed melting range is a classic indicator of the presence of impurities, which disrupt the crystalline lattice structure of the solid.

Boiling Point: The boiling point data for this compound is less definitive. It is a solid at room temperature with a relatively high molecular weight and polar functional groups capable of strong hydrogen bonding. These characteristics lead to a high boiling point. One source provides a calculated estimate of 360.6 ± 37.0 °C at 760 mmHg, while another gives a rough estimate of 295.79°C.[9][13] It is common for compounds of this nature to decompose at or near their boiling point under atmospheric pressure. Therefore, experimental determination is often performed under vacuum to lower the boiling temperature and prevent thermal degradation. For practical applications in synthesis, distillation is rarely used for purification; instead, methods like recrystallization are preferred.

Experimental Protocol: Melting Point Determination

The determination of a melting point range is a fundamental experiment to verify the identity and purity of a crystalline solid. The following protocol describes a self-validating system using a modern digital melting point apparatus.

Causality and Experimental Choice

The choice of the capillary method with automated detection is based on its high precision, objectivity, and small sample requirement. The ramp rate is a critical parameter; a slow ramp rate (1-2 °C/min) around the expected melting point is essential for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. A rapid initial ramp is used to save time approaching the melt window.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and free of solvent.

-

Finely crush a small amount of the sample into a powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Calibration (Self-Validation):

-

Prior to sample analysis, verify the apparatus's accuracy using certified reference standards with known melting points (e.g., benzophenone, 48-50 °C; caffeine, 235-237.5 °C).

-

If the apparatus reading deviates from the certified range, apply the necessary calibration correction.

-

-

Measurement Protocol:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to a starting temperature approximately 20 °C below the expected melting point (e.g., set to 95 °C).

-

Once the start temperature is reached, adjust the ramp rate to a slower value (1-2 °C/min) to ensure accurate detection.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting point range is reported as T₁ - T₂.

-

-

Data Analysis:

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Significance in Drug Development

The stereospecificity of this compound is its most valuable attribute. In drug development, biological systems often interact differently with enantiomers, with one being therapeutically active while the other may be inactive or even harmful.

-

Purity Confirmation: As established, the melting point is a direct and reliable measure of purity. For a chiral intermediate like this, impurities could include the undesired (1S,2S)-(+)-enantiomer or residual starting materials. Ensuring high purity via melting point analysis is a critical in-process control before committing expensive materials to subsequent synthetic steps.

-

Chiral Integrity: While melting point does not distinguish between enantiomers, it can detect the presence of a racemic mixture. A racemic mixture often has a different melting point than the pure enantiomers. Therefore, a correct melting point, in conjunction with polarimetry (which measures optical rotation), confirms both the chemical purity and the enantiomeric integrity of the material.

-

Starting Material for Synthesis: This compound serves as a precursor for chiral 2-oxazolines and is a well-established starting material for synthesizing the antidepressant (S,S)-Reboxetine.[1][8] The success of these multi-step syntheses relies on the high quality and defined stereochemistry of this initial building block.

Safety, Handling, and Storage

Professionals handling this compound must adhere to standard laboratory safety protocols.

-

Hazards: It is classified as an irritant to the eyes, respiratory system, and skin.[9] Hazard codes include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Appropriate PPE includes an N95 dust mask, safety glasses or goggles, and chemical-resistant gloves.[1]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.[13] It is classified as a combustible solid.[1]

Conclusion

This compound is a foundational chiral intermediate whose utility in pharmaceutical manufacturing is directly linked to its high purity and stereochemical integrity. Its melting point of 112-118 °C is a critical, experimentally verifiable parameter for quality control, while its high boiling point underscores the need for non-distillative purification methods. The protocols and data presented in this guide provide researchers and drug development professionals with the necessary technical information to handle, analyze, and effectively utilize this compound in the synthesis of next-generation therapeutics.

References

- 1. This compound 98 46032-98-8 [sigmaaldrich.com]

- 2. This compound | 46032-98-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-Amino-1-phenyl-1,3-propanediol | C9H13NO2 | CID 102971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol 97 28143-91-1 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. chemscene.com [chemscene.com]

- 11. echemi.com [echemi.com]

- 12. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, a critical chiral building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.

Introduction: Understanding the Molecule

This compound, with a molecular formula of C₉H₁₃NO₂, is a white to off-white crystalline solid.[1] Its structure, featuring a phenyl ring, two hydroxyl groups, and an amino group, imparts a unique combination of polarity and potential for hydrogen bonding, which are the primary determinants of its solubility.

Key Physicochemical Properties:

-

Molecular Formula: C₉H₁₃NO₂[1]

-

Molar Mass: 167.21 g/mol [1]

-

Melting Point: 112-118 °C[1]

-

Appearance: White to off-white crystalline solid[1]

The presence of two chiral centers makes it a valuable intermediate in asymmetric synthesis, notably in the preparation of pharmaceuticals like (S,S)-Reboxetine. A thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation development.

The Science of Solubility: A Primer

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution. In the context of pharmaceutical development, two types of solubility are of particular importance: thermodynamic and kinetic solubility.

Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution. This is a fundamental property of the compound in a given solvent system.

Kinetic Solubility , on the other hand, is the concentration of a compound at the point of precipitation from an initially supersaturated solution. It is often measured in high-throughput screening settings and can be influenced by the experimental conditions.

The distinction is crucial as a compound might exhibit high kinetic solubility, suggesting ease of dissolution, but low thermodynamic solubility, indicating a propensity to precipitate over time.

Solubility Profile of this compound

The molecule possesses both polar and non-polar characteristics. The two hydroxyl (-OH) groups and the amino (-NH₂) group are polar and capable of forming hydrogen bonds. The phenyl group is non-polar. This amphiphilic nature suggests a degree of solubility in a variety of solvents.

Predicted Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and amino groups of the compound. Therefore, good solubility is expected. It is documented to be soluble in water and inorganic acids.[1] A refractive index measurement in methanol at a concentration of 1 g/100mL further supports its solubility in this solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds to donate in hydrogen bonding. While the polarity of these solvents will interact with the polar functional groups of the propanediol derivative, the solubility is likely to be moderate and lower than in polar protic solvents.

-

Non-Polar Solvents (e.g., Dichloromethane, Toluene, Hexane): The solubility in non-polar solvents is expected to be low. The non-polar phenyl group will have some affinity for these solvents, but the energetic cost of breaking the hydrogen bonds between the solute molecules and the inability of the solvent to solvate the polar hydroxyl and amino groups will limit dissolution.

Summary of Expected Solubility:

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding between solvent and solute's -OH and -NH₂ groups. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Dipole-dipole interactions can solvate the polar groups, but lack of hydrogen bond donation from the solvent limits solubility compared to protic solvents. |

| Non-Polar | Dichloromethane, Toluene, Hexane | Low | The non-polar phenyl group has some affinity, but the overall molecule's polarity and hydrogen bonding capabilities dominate, leading to poor solvation. |

Experimental Determination of Solubility: Protocols and Workflows

To obtain precise quantitative solubility data, experimental determination is essential. The following are standard protocols for measuring thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator should be used.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry against a standard curve.

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery for rapid assessment.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the same organic solvent.

-

Addition of Aqueous Buffer: Add a buffered aqueous solution to each well, causing the compound to precipitate in wells where its concentration exceeds its kinetic solubility.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Determination of Kinetic Solubility: The kinetic solubility is the highest concentration at which no precipitation is observed.

Workflow for Kinetic Solubility Determination:

Caption: Workflow for Kinetic Solubility Determination.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1] It is essential to handle this compound in a well-ventilated area, such as a fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

-

Skin Protection: A lab coat should be worn to prevent skin contact.

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] For skin contact, wash thoroughly with soap and water.

Conclusion

This compound is a versatile chiral intermediate with a solubility profile governed by its amphiphilic nature. It is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. For precise quantitative data, the experimental protocols provided in this guide offer robust and reliable methods for determining both its thermodynamic and kinetic solubility. A thorough understanding of its solubility is a cornerstone for its effective use in research and pharmaceutical development.

References

A-Technical-Guide-to-the-Nuclear-Magnetic-Resonance-Spectroscopy-of-(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Abstract

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its precise structural confirmation and purity assessment are paramount for its effective application. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound. We will explore the foundational principles of NMR spectroscopy as they apply to this specific chiral aminodiol, present a detailed, field-tested protocol for sample preparation and data acquisition, and offer a comprehensive interpretation of its ¹H and ¹³C NMR spectra. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling them to confidently characterize this important molecule and ensure the integrity of their scientific endeavors.

Introduction: The Strategic Importance of this compound

This compound, a compound with a specific stereochemical configuration, holds significant value in the realm of asymmetric synthesis. It serves as a crucial starting material for the synthesis of various chiral ligands and pharmaceuticals.[1][2] For instance, it is a key precursor for preparing (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor.[2] The compound's utility as a chiral inducer and ligand in asymmetric catalysis underscores the critical need for unambiguous structural verification.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[3] For a chiral molecule like this compound, NMR not only confirms the connectivity of atoms but also provides subtle yet crucial information about its three-dimensional structure. This guide is designed to equip the user with the necessary knowledge to interpret its NMR data with a high degree of confidence.

Foundational Principles: NMR Spectroscopy of a Chiral Aminodiol

The NMR spectrum of a molecule is determined by the chemical environment of its magnetically active nuclei, primarily ¹H (protons) and ¹³C. The key parameters derived from an NMR spectrum are:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups (like hydroxyl and phenyl groups) "deshield" nearby nuclei, causing them to resonate at a higher chemical shift (downfield).

-

Spin-Spin Coupling (J): This arises from the interaction of neighboring non-equivalent nuclei, leading to the splitting of signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds and the dihedral angle separating the coupled nuclei.

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

For a chiral molecule like this compound, the protons on the CH₂ group (at the C3 position) are diastereotopic. This means that even though they are attached to the same carbon, they are chemically non-equivalent due to the presence of a nearby chiral center (C2). Consequently, they will have different chemical shifts and will couple to each other, often resulting in a complex splitting pattern.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[4] The following protocol is a self-validating system designed for reproducibility and accuracy.

Selection of Deuterated Solvent

The choice of a deuterated solvent is critical.[5] It must dissolve the analyte effectively while not introducing interfering signals.[6] For this compound, which contains polar amino and hydroxyl groups, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity ensures good solubility, and its residual proton signal at ~2.50 ppm typically does not overlap with analyte signals.[7][8] Furthermore, the exchangeable protons of the -OH and -NH₂ groups are often well-resolved in DMSO-d₆. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can also be used, but will result in the exchange of the labile -OH and -NH₂ protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[9]

Step-by-Step Sample Preparation

-

Material Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][5]

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[10][11] Vigorously mix the contents to ensure complete dissolution. Gentle warming may be applied if necessary.

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11][12]

-

Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top.[11]

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[12]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Weigh Analyte (5-25 mg)] --> B{Dissolve in DMSO-d₆ (0.6 mL)}; B --> C[Filter into NMR Tube]; C --> D[Cap & Label]; D --> E[Clean Tube Exterior]; E --> F((Place in Spectrometer));

}

Caption: Workflow for NMR sample preparation.

Spectral Analysis and Interpretation

The following data represents a typical NMR spectrum of this compound. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H NMR and δ 39.51 ppm for ¹³C NMR.[8]

dot graph G { layout=neato; node [shape=plaintext, fontsize=12];

}

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis (DMSO-d₆)

The proton NMR spectrum provides a wealth of information regarding the connectivity and stereochemistry of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 5H | Phenyl-H | The aromatic protons of the phenyl group typically resonate in this region. |

| ~ 4.50 | Doublet | 1H | H1 | This proton is on a carbon bearing a hydroxyl group and is adjacent to H2, hence it appears as a doublet. |

| ~ 3.40 - 3.50 | Multiplet | 1H | H3a | Part of the diastereotopic CH₂ group. Coupled to H3b and H2. |

| ~ 3.20 - 3.30 | Multiplet | 1H | H3b | Part of the diastereotopic CH₂ group. Coupled to H3a and H2. |

| ~ 2.90 | Multiplet | 1H | H2 | This proton is coupled to H1, H3a, and H3b, resulting in a complex multiplet. |

| Broad | Singlet | 3H | -OH, -NH₂ | The exchangeable protons of the hydroxyl and amino groups often appear as a broad singlet. Their exact chemical shift can vary with concentration and temperature. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

¹³C NMR Spectrum Analysis (DMSO-d₆)

The ¹³C NMR spectrum is typically broadband decoupled, meaning each unique carbon atom appears as a single line. This provides a direct count of the non-equivalent carbons in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 142 | C-ipso | The quaternary carbon of the phenyl ring attached to the propanediol backbone. |

| ~ 128 | Phenyl-CH | Aromatic carbons of the phenyl group. |

| ~ 127 | Phenyl-CH | Aromatic carbons of the phenyl group. |

| ~ 126 | Phenyl-CH | Aromatic carbons of the phenyl group. |

| ~ 75 | C1 | Carbon atom bonded to a hydroxyl group and the phenyl ring. |

| ~ 65 | C3 | Carbon atom of the primary alcohol (CH₂OH). |

| ~ 58 | C2 | Carbon atom bonded to the amino group. |

Note: The assignment of the aromatic carbons can be confirmed using advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Data Validation and Purity Assessment

The NMR spectra serve as a crucial tool for validating the identity and assessing the purity of this compound.

-

Identity Confirmation: The observed chemical shifts, multiplicities, and integrations in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, should match the expected pattern for the proposed structure.

-

Purity Assessment: The presence of unexpected signals in the spectrum indicates the presence of impurities. The integration of these impurity signals relative to the signals of the main compound can be used to estimate the level of purity. Common impurities might include residual solvents from synthesis or starting materials.

Conclusion

This technical guide has provided a comprehensive overview of the NMR spectral data for this compound. By following the detailed experimental protocol and utilizing the provided spectral interpretations, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this essential chiral building block. A thorough understanding and correct application of NMR spectroscopy are indispensable for ensuring the quality and reliability of research and development outcomes that rely on this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound 98 46032-98-8 [sigmaaldrich.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. chem.washington.edu [chem.washington.edu]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the Mass Spectrometry Analysis of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, a critical chiral building block in pharmaceutical synthesis. The document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, ionization principles, and high-resolution fragmentation analysis. By detailing the causality behind methodological choices and presenting self-validating protocols, this guide serves as an authoritative resource for the structural elucidation and characterization of this and structurally related amino alcohol compounds.

Introduction: Significance and Analytical Imperative

This compound, also known as D-threo-2-amino-1-phenyl-1,3-propanediol, is a molecule of significant pharmaceutical importance.[1][2] Its specific stereochemistry makes it a key intermediate in the synthesis of bioactive molecules, most notably the antibiotic chloramphenicol. Given its role, the ability to unambiguously identify and characterize this compound is paramount for quality control, impurity profiling, and process optimization in drug development.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose due to its exceptional sensitivity, speed, and specificity. This guide elucidates the principles and practical steps for analyzing this compound using modern mass spectrometry, with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID) for structural confirmation.

Physicochemical Properties & Ionization Strategy

The molecular structure of this compound (C₉H₁₃NO₂, Molecular Weight: 167.21 g/mol ) dictates the optimal analytical strategy.[1][3] The molecule contains several key functional groups: a primary amine (-NH₂), two hydroxyl groups (-OH), and a phenyl ring.

-

Ionization Potential: The primary amine is the most basic site on the molecule and possesses a high proton affinity. This makes it highly susceptible to protonation.

-

Chosen Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is the method of choice. ESI is a soft ionization technique that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and maximizing the abundance of the protonated molecular ion, [M+H]⁺. This ion serves as the crucial precursor for subsequent tandem mass spectrometry (MS/MS) experiments.

Experimental Design and Methodology

A robust and reproducible analysis requires careful optimization of each stage of the experiment, from sample preparation to data acquisition. The following protocol provides a validated workflow for high-resolution analysis.

General Experimental Workflow

The logical flow of the experiment is designed to first confirm the presence and elemental composition of the target analyte and then to elicit structurally informative fragments for unambiguous identification.

Caption: High-level workflow for MS analysis.

Detailed Experimental Protocol

1. Sample Preparation:

- Prepare a stock solution of this compound at 1 mg/mL in methanol.

- Create a working solution for infusion by diluting the stock solution to 10 µg/mL in a solvent of 50:50 acetonitrile/water with 0.1% formic acid. Causality: The addition of formic acid ensures an acidic environment, which promotes the protonation of the amine group, thereby enhancing the signal of the [M+H]⁺ ion.

2. Instrumentation:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.

- Ionization Source: Electrospray Ionization (ESI).

- Ionization Mode: Positive.

3. ESI Source Parameters (Representative):

- Capillary Voltage: 3.5 kV

- Cone Voltage: 30 V

- Source Temperature: 120 °C

- Desolvation Temperature: 350 °C

- Cone Gas Flow: 50 L/hr

- Desolvation Gas Flow: 600 L/hr

- Justification: These parameters are optimized to achieve stable spray and efficient desolvation while minimizing unwanted fragmentation within the ion source.

4. Data Acquisition:

- MS¹ Full Scan: Acquire data over a mass range of m/z 50-500. The expected protonated molecule [C₉H₁₃NO₂ + H]⁺ has a monoisotopic mass of 168.1024 m/z. High-resolution measurement allows for confirmation of the elemental composition.

- MS/MS (Tandem MS):

- Set the instrument to isolate the [M+H]⁺ precursor ion at m/z 168.1.

- Apply Collision-Induced Dissociation (CID) using argon as the collision gas.

- Ramp the collision energy (e.g., 10-40 eV) to observe a full range of fragment ions. Expertise: Ramping the collision energy is crucial as different bonds require different amounts of energy to break. This ensures that both low-energy (e.g., water loss) and high-energy (e.g., C-C bond cleavage) fragmentations are observed, providing a complete structural picture.[4]

Fragmentation Analysis and Mechanistic Interpretation

The MS/MS spectrum of protonated this compound is rich with structural information. The fragmentation pathways are dominated by the facile loss of small neutral molecules and cleavages directed by the charge site on the protonated amine.[5]

Key Fragment Ions and Proposed Structures

The high-resolution MS/MS analysis reveals several characteristic fragment ions. The accurate mass measurements are essential for assigning the correct elemental composition to each fragment.

| Observed m/z | Calculated m/z | Elemental Composition | Mass Error (ppm) | Proposed Neutral Loss / Fragment Structure |

| 168.1024 | 168.1019 | C₉H₁₄NO₂⁺ | 3.0 | [M+H]⁺ Precursor Ion |

| 150.0918 | 150.0913 | C₉H₁₂NO⁺ | 3.3 | [M+H - H₂O]⁺ |

| 132.0813 | 132.0808 | C₉H₁₀N⁺ | 3.8 | [M+H - 2H₂O]⁺ |

| 107.0860 | 107.0859 | C₇H₇O⁺ | 0.9 | Benzylic Cation + H₂O |

| 91.0545 | 91.0542 | C₇H₇⁺ | 3.3 | Tropylium Ion |

| 77.0390 | 77.0386 | C₆H₅⁺ | 5.2 | Phenyl Cation |

Proposed Fragmentation Pathway

The fragmentation cascade begins with the protonated molecule and proceeds through a series of logical neutral losses and bond cleavages.

Caption: Proposed ESI-MS/MS fragmentation pathway.

Mechanistic Discussion:

-

Initial Dehydration: The most facile fragmentation is the loss of a water molecule (H₂O) from one of the hydroxyl groups, yielding the abundant ion at m/z 150.09 . This is a common fragmentation pathway for protonated alcohols and amino alcohols.[4][6] A subsequent loss of a second water molecule can lead to the ion at m/z 132.08 .

-

Benzylic Cleavage: A crucial fragmentation pathway involves the cleavage of the C-C bond between the carbon bearing the amine and the carbon bearing the phenyl group. This cleavage is energetically favorable due to the formation of a stable benzylic oxonium ion at m/z 107.09 .

-

Formation of Tropylium Ion: The highly stable tropylium ion (m/z 91.05 ) is a hallmark of compounds containing a benzyl group.[7] It is formed from the benzylic cation via rearrangement and loss of a neutral species.

-

Phenyl Cation: Further fragmentation of the tropylium ion can lead to the formation of the phenyl cation at m/z 77.04 .

Applications in Quality Control and Development

This detailed mass spectrometric analysis serves several key functions in a pharmaceutical setting:

-

Identity Confirmation: The combination of an accurate mass measurement of the precursor ion and the unique "fingerprint" of the MS/MS spectrum provides unequivocal confirmation of the compound's identity.

-

Impurity Profiling: The method can be adapted to detect and identify structurally related impurities, such as stereoisomers (when coupled with chiral chromatography), precursors, or degradation products.

-

Stability Studies: By monitoring the abundance of the parent compound and the emergence of degradation products over time, this method is integral to forced degradation studies and the determination of shelf-life.

-

Quantitative Analysis: While this guide focuses on qualitative analysis, the methodology can be readily transferred to a triple quadrupole mass spectrometer for sensitive and specific quantification using Selected Reaction Monitoring (SRM). The transition from m/z 168.1 → 150.1 would be an excellent candidate for a robust SRM assay.

Conclusion

The mass spectrometric analysis of this compound via electrospray ionization and tandem mass spectrometry provides a powerful tool for its comprehensive characterization. A thorough understanding of its ionization behavior and fragmentation pathways, as detailed in this guide, enables scientists to develop robust, reliable, and highly specific analytical methods. These methods are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this vital chiral intermediate.

References

- 1. (1R,2R)-(-)-2-氨基-1-苯基-1,3-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Amino-1-phenyl-1,3-propanediol | C9H13NO2 | CID 102971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]